2'-Fluoro-3-(2-methylphenyl)propiophenone
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Overview
Description
2’-Fluoro-3-(2-methylphenyl)propiophenone is an organic compound with the molecular formula C16H15FO It is a member of the propiophenone family, characterized by the presence of a fluorine atom at the 2’ position and a methyl group at the 2 position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-3-(2-methylphenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-fluorobenzoyl chloride reacts with 2-methylphenylpropane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 2’-Fluoro-3-(2-methylphenyl)propiophenone may involve large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-3-(2-methylphenyl)propiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Fluoro-3-(2-methylphenyl)propiophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2’-Fluoro-3-(2-methylphenyl)propiophenone exerts its effects depends on its interaction with molecular targets. The presence of the fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2’-Chloro-3-(2-methylphenyl)propiophenone
- 2’-Bromo-3-(2-methylphenyl)propiophenone
- 2’-Iodo-3-(2-methylphenyl)propiophenone
Uniqueness
2’-Fluoro-3-(2-methylphenyl)propiophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to its chloro, bromo, and iodo analogs.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-6-2-3-7-13(12)10-11-16(18)14-8-4-5-9-15(14)17/h2-9H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWNHIQOFLOIHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644032 |
Source
|
Record name | 1-(2-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-70-3 |
Source
|
Record name | 1-(2-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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